molecular formula C14H18N2O5S B2704965 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid CAS No. 565181-85-3

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid

Cat. No.: B2704965
CAS No.: 565181-85-3
M. Wt: 326.37
InChI Key: XHOUBJHVTQEPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of piperazine with phenylsulfonyl chloride to form 4-(phenylsulfonyl)piperazine. This intermediate is then reacted with succinic anhydride to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines .

Mechanism of Action

The mechanism of action of 4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect multiple biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUBJHVTQEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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